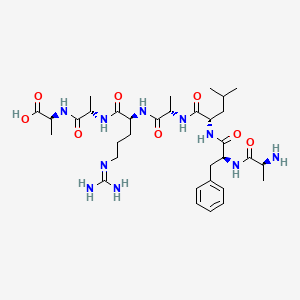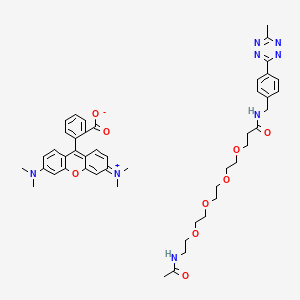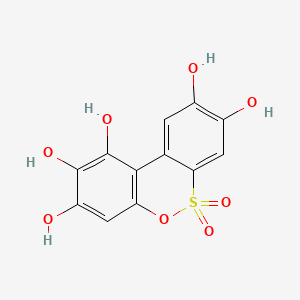
Sparfloxacin-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sparfloxacin-d5 is a deuterium-labeled derivative of sparfloxacin, a fluoroquinolone antibiotic. Sparfloxacin is known for its broad-spectrum antibacterial activity, particularly against gram-positive and gram-negative bacteria. The deuterium labeling in this compound makes it useful in various scientific research applications, including pharmacokinetic studies and drug metabolism research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sparfloxacin-d5 is synthesized by incorporating deuterium atoms into the molecular structure of sparfloxacin. The synthesis involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The process typically includes:
Deuterium Exchange Reaction: This involves the exchange of hydrogen atoms with deuterium in the presence of a deuterated solvent.
Catalytic Hydrogenation: Using a deuterium gas source and a suitable catalyst to introduce deuterium atoms into the molecule.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuterium Exchange: Large-scale deuterium exchange reactions using deuterated solvents.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity and yield
Analyse Chemischer Reaktionen
Types of Reactions
Sparfloxacin-d5, like its parent compound sparfloxacin, undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups within the molecule, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Sparfloxacin-d5 is widely used in scientific research due to its unique properties:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of drug absorption, distribution, metabolism, and excretion.
Drug Metabolism Research: Used to investigate the metabolic pathways and identify metabolites of sparfloxacin.
Antibacterial Research: Employed in studies to understand the antibacterial mechanisms and efficacy of fluoroquinolones.
Analytical Chemistry: Utilized as an internal standard in mass spectrometry and other analytical techniques
Wirkmechanismus
Sparfloxacin-d5 exerts its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death. The deuterium labeling does not alter the mechanism of action but enhances the compound’s stability and allows for detailed pharmacokinetic studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Norfloxacin: A fluoroquinolone used to treat urinary tract infections.
Ciprofloxacin: Widely used fluoroquinolone with broad-spectrum antibacterial activity.
Uniqueness of Sparfloxacin-d5
This compound is unique due to its deuterium labeling, which provides several advantages:
Enhanced Stability: Deuterium atoms form stronger bonds than hydrogen, increasing the compound’s stability.
Improved Pharmacokinetics: The labeling allows for more accurate tracking and analysis in pharmacokinetic studies.
Reduced Metabolic Rate: Deuterium-labeled compounds often exhibit slower metabolism, providing a longer duration of action
Eigenschaften
Molekularformel |
C19H22F2N4O3 |
|---|---|
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
5-amino-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxo-1-(1,2,2,3,3-pentadeuteriocyclopropyl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H22F2N4O3/c1-8-5-24(6-9(2)23-8)17-13(20)15(22)12-16(14(17)21)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6,22H2,1-2H3,(H,27,28)/t8-,9+/i3D2,4D2,10D |
InChI-Schlüssel |
DZZWHBIBMUVIIW-BSGPAYDESA-N |
Isomerische SMILES |
[2H]C1(C(C1([2H])N2C=C(C(=O)C3=C(C(=C(C(=C32)F)N4C[C@H](N[C@H](C4)C)C)F)N)C(=O)O)([2H])[2H])[2H] |
Kanonische SMILES |
CC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


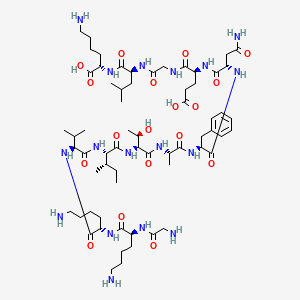
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7,11,15-tetramethylhexadecanethioate](/img/structure/B12385325.png)
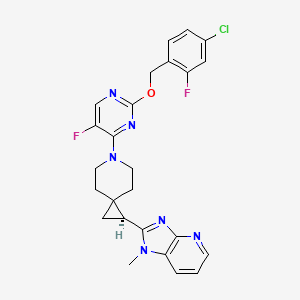
![N-butan-2-yl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12385333.png)
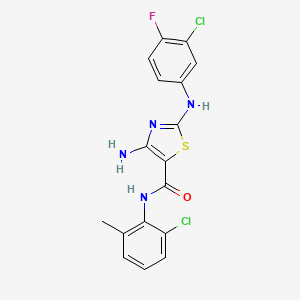
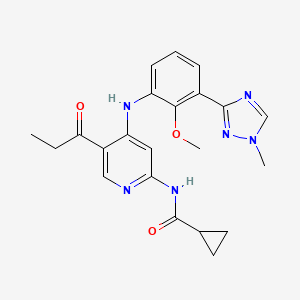
![(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide](/img/structure/B12385353.png)
![(2S,4R)-1-[(2S)-2-[4-[4-[[3-fluoro-2-[6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-2-oxopyrido[2,3-d]pyrimidin-7-yl]phenoxy]methyl]piperidin-1-yl]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12385360.png)
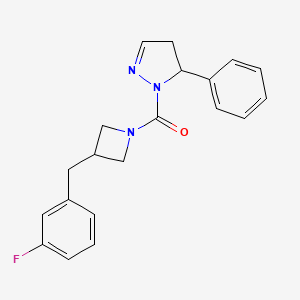
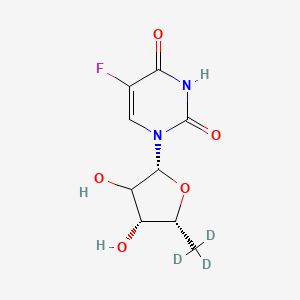
![(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B12385379.png)
